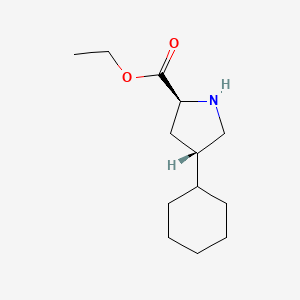

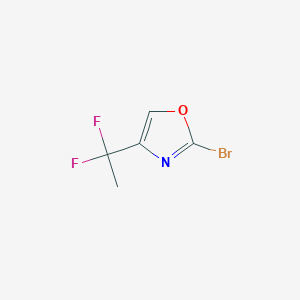

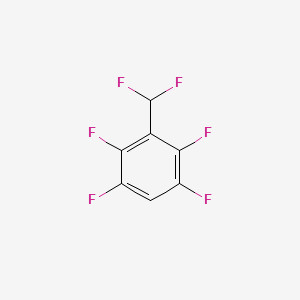

![molecular formula C14H21N5O3 B2558868 Tert-butyl (2-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethyl)carbamate CAS No. 2034155-36-5](/img/structure/B2558868.png)

Tert-butyl (2-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves the use of N-Boc piperazine derivatives as building blocks or intermediates . The synthesis of products like 9.40 and 9.42 involves the use of corresponding Cbz-protected piperazinones . After cyclization, the protecting group is removed by hydrogenation on Pd/C to give the product with a mono-Boc-protected linker .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction analysis . For example, the molecule of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include cyclization and hydrogenation . The cyclization process forms the core structure of the compound, and the hydrogenation step is used to remove the protecting group .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate has a melting point of 105-108 °C .Scientific Research Applications

Synthesis and Chemical Properties

- Research on tert-butyl (2-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethyl)carbamate involves the development of novel synthetic pathways for halo-substituted pyrazolo[5,1-c][1,2,4]triazines, demonstrating the chemical versatility and potential for derivatization of this compound. These methods include diazotization reactions and the acylation of amino groups, expanding the library of analogs with potential biological activities (Ivanov et al., 2017).

- Another study focused on the synthesis and photolysis of 3-tert-butyl-4-oxy(mercapto)-1,4-dihydropyrazolo[5,1-c][1,2,4]triazines, revealing insights into the reactivity and potential applications of these compounds in generating acidity through UV irradiation. This research highlights the intricate chemical behavior and potential for novel applications of tert-butyl carbamate derivatives in materials science and chemical synthesis (Ivanov et al., 2020).

Potential Biological Applications

- The structure and reactivity of this compound and its derivatives suggest potential for biological activity. Studies on similar structures have explored cardiovascular, antimicrobial, and cognitive-enhancing properties. For instance, derivatives of 1,2,4-triazolo[1,5-a]pyrimidines have shown promise as cardiovascular agents due to their vasodilating and antihypertensive activities, indicating the therapeutic potential of related compounds (Sato et al., 1980).

- Additionally, compounds with structural similarities to tert-butyl carbamate derivatives have been investigated for their GABAA receptor selectivity and cognitive enhancement properties, underscoring the potential of this compound and its analogs in the development of new therapeutic agents (Chambers et al., 2004).

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit anti-tumor activity against various cancer cell lines .

Mode of Action

It’s worth noting that compounds with similar structures have been found to inhibit c-met kinase at the nanomolar level .

Biochemical Pathways

Similar compounds have been found to exhibit antibacterial activities , suggesting that they may interfere with bacterial growth and replication pathways.

Result of Action

Similar compounds have been found to exhibit excellent anti-tumor activity against various cancer cell lines .

Future Directions

The future directions for research on “Tert-butyl (2-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethyl)carbamate” and similar compounds could involve the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

properties

IUPAC Name |

tert-butyl N-[2-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O3/c1-5-21-12-11-18-17-10(19(11)9-8-15-12)6-7-16-13(20)22-14(2,3)4/h8-9H,5-7H2,1-4H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZZGUGGKBIDHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CN2C1=NN=C2CCNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

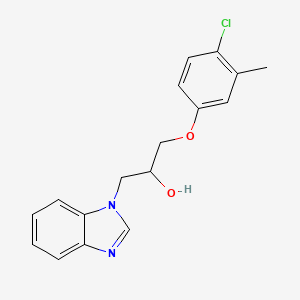

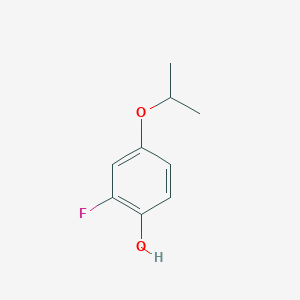

![N-cycloheptyl-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2558794.png)

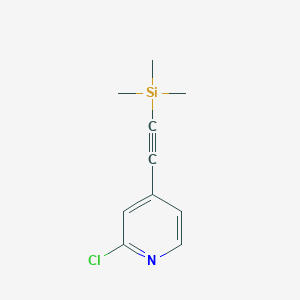

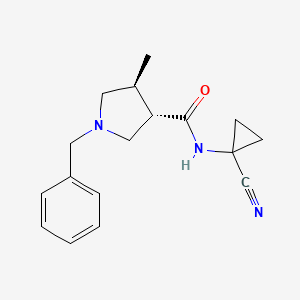

![N'-[(Z)-1-(4-methylphenyl)ethylidene]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide](/img/structure/B2558795.png)

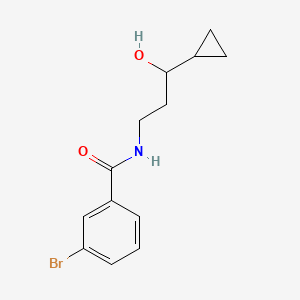

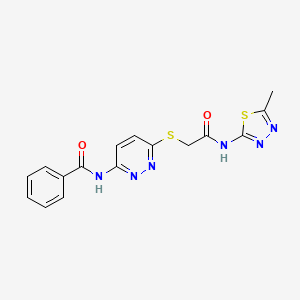

![Methyl 2-[2-[[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate](/img/structure/B2558798.png)

![1-[1-(4-Methanesulfonylphenyl)ethyl]piperidin-4-amine](/img/structure/B2558803.png)